1-Ethylquinazoline-2,4(1H,3H)-dione
CAS No.: 2217-25-6
Cat. No.: VC2323487
Molecular Formula: C10H10N2O2
Molecular Weight: 190.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2217-25-6 |
|---|---|
| Molecular Formula | C10H10N2O2 |
| Molecular Weight | 190.2 g/mol |
| IUPAC Name | 1-ethylquinazoline-2,4-dione |
| Standard InChI | InChI=1S/C10H10N2O2/c1-2-12-8-6-4-3-5-7(8)9(13)11-10(12)14/h3-6H,2H2,1H3,(H,11,13,14) |
| Standard InChI Key | CVIBKISSHDMEKJ-UHFFFAOYSA-N |
| SMILES | CCN1C2=CC=CC=C2C(=O)NC1=O |
| Canonical SMILES | CCN1C2=CC=CC=C2C(=O)NC1=O |
Introduction
Chemical Structure and Properties
Molecular Structure
1-Ethylquinazoline-2,4(1H,3H)-dione consists of a quinazoline core with an ethyl substituent at the N-1 position and two carbonyl groups at positions 2 and 4. The compound belongs to the broader class of quinazoline-2,4(1H,3H)-diones, which are characterized by their bicyclic structure with an incorporated pyrimidine-2,4-dione moiety fused to a benzene ring.
The basic structural features include:
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A fused benzene-pyrimidine ring system
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Two carbonyl groups at positions 2 and 4
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An ethyl substituent at the N-1 position
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An unsubstituted N-3 position (distinguishing it from many derivatives that carry substituents at this position)
Physical and Chemical Properties
Based on the properties of structurally similar compounds such as 1-ethyl-3-phenylquinazoline-2,4(1H,3H)-dione, the following properties can be inferred for 1-Ethylquinazoline-2,4(1H,3H)-dione:
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₀H₁₀N₂O₂ |
| Molecular Weight | Approximately 190.20 g/mol |
| Physical State at Room Temperature | Likely a crystalline solid |
| Solubility | Poorly water-soluble, better solubility in organic solvents |
| Structural Classification | Heterocyclic compound, quinazolinedione derivative |
The chemical reactivity of 1-Ethylquinazoline-2,4(1H,3H)-dione is characterized by:
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Potential for N-alkylation at the N-3 position
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Possible modifications at the carbonyl groups
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Relative stability of the fused ring system
Synthesis Methods
General Synthetic Approaches
The synthesis of 1-Ethylquinazoline-2,4(1H,3H)-dione typically involves selective N-alkylation of the parent quinazoline-2,4(1H,3H)-dione scaffold. Several approaches have been reported in the literature for similar compounds that can be adapted for this specific molecule.
Specific Synthetic Routes
One common synthetic pathway involves:
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Starting with quinazoline-2,4(1H,3H)-dione as the base compound
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Selective N-alkylation at the N-1 position using ethyl halides (such as ethyl chloride or ethyl bromide) in the presence of a suitable base
| Step | Reaction | Conditions | Expected Yield |
|---|---|---|---|
| 1 | Synthesis of quinazoline-2,4(1H,3H)-dione from anthranilic acid | Reaction with isocyanates followed by cyclization | 70-85% |
| 2 | N-1 selective alkylation | K₂CO₃, DMF, ethyl iodide, 25-60°C | 65-80% |
Structural Analogs and Derivatives
Related Compounds
Several structurally related compounds have been more extensively studied:
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1-ethyl-3-phenylquinazoline-2,4(1H,3H)-dione (C₁₆H₁₄N₂O₂, MW: 266.29 g/mol) contains an additional phenyl group at the N-3 position .
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3-(2,4-Dimethylphenyl)-1-ethylquinazoline-2,4(1H,3H)-dione features both N-1 ethylation and N-3 substitution with a dimethylphenyl group.
These analogs provide valuable insights into the potential properties and activities of 1-Ethylquinazoline-2,4(1H,3H)-dione itself.
Structure-Activity Relationships
Extensive research on quinazoline-2,4(1H,3H)-dione derivatives has revealed important structure-activity relationships:
"The structural-activity relationship study of the previous 1,3-disubistituted quinoline derivatives suggested that the antibacterial activity could be increased by performing synthetic modification at the 1- and 3-positions, interestingly, the incorporation of the oxadiazole rings at both positions led to a significantly more potent compound" .
This suggests that while 1-Ethylquinazoline-2,4(1H,3H)-dione may possess baseline biological activity, further substitution at the N-3 position could potentially enhance its pharmacological properties.
Biological Activities and Applications
Pharmacological Properties
The quinazoline-2,4(1H,3H)-dione scaffold, to which 1-Ethylquinazoline-2,4(1H,3H)-dione belongs, has demonstrated diverse biological activities. While specific data for 1-Ethylquinazoline-2,4(1H,3H)-dione is limited, research on related compounds provides insights into potential activities:
Research Perspectives and Future Directions
Medicinal Chemistry Significance
The significance of 1-Ethylquinazoline-2,4(1H,3H)-dione in medicinal chemistry lies in its:
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Relatively simple structure that allows for systematic exploration of substitution effects
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Potential as a platform for developing more complex bioactive molecules
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Contribution to understanding the core properties of the quinazoline-2,4(1H,3H)-dione pharmacophore
As noted in the studies of related compounds: "The quinazoline-2,4(1H,3H)-dione derivatives are promising antiproliferative candidates that require further optimisation" .
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